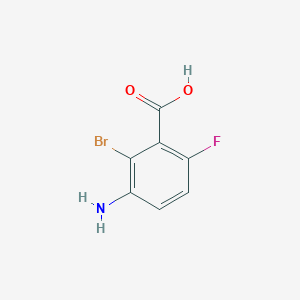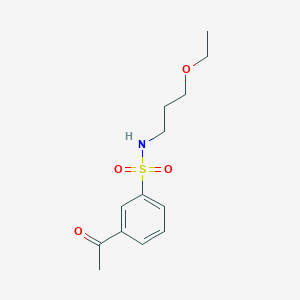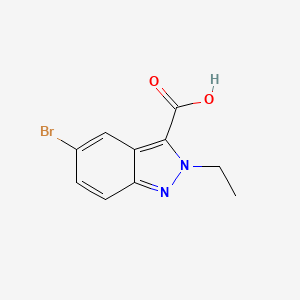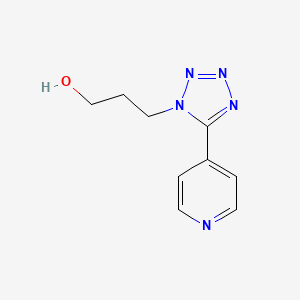![molecular formula C12H14FN3 B7628658 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine, also known as FPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. This compound has also been studied for its potential applications in cancer research, where it has been shown to have anti-tumor activity.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells, and can also inhibit cancer cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, and can reduce the production of pro-inflammatory cytokines in cells. In addition, this compound has been shown to have neuroprotective effects, and can protect neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its high purity and yield. This makes it easier to obtain consistent results in experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine. One area of research is to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways in cells, and identifying the specific targets of this compound. Another area of research is to explore the potential applications of this compound in other scientific research fields, such as immunology and infectious diseases. Finally, there is a need for more studies on the safety and toxicity of this compound, in order to determine its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine involves the reaction of 3-fluoro-phenylhydrazine with 3-bromo-propylamine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Propiedades
IUPAC Name |
3-[4-(3-fluorophenyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-4-1-3-10(7-12)11-8-15-16(9-11)6-2-5-14/h1,3-4,7-9H,2,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCLRGPWYDHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=C2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)

![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)




![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)

